Z-Gln-ONp Z-Gln-ONp
Brand Name: Vulcanchem
CAS No.: 7763-16-8
VCID: VC21545939
InChI: InChI=1S/C19H19N3O7/c20-17(23)11-10-16(21-19(25)28-12-13-4-2-1-3-5-13)18(24)29-15-8-6-14(7-9-15)22(26)27/h1-9,16H,10-12H2,(H2,20,23)(H,21,25)/t16-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C19H19N3O7
Molecular Weight: 401,37 g/mole

Z-Gln-ONp

CAS No.: 7763-16-8

Cat. No.: VC21545939

Molecular Formula: C19H19N3O7

Molecular Weight: 401,37 g/mole

* For research use only. Not for human or veterinary use.

Z-Gln-ONp - 7763-16-8

Specification

CAS No. 7763-16-8
Molecular Formula C19H19N3O7
Molecular Weight 401,37 g/mole
IUPAC Name (4-nitrophenyl) (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Standard InChI InChI=1S/C19H19N3O7/c20-17(23)11-10-16(21-19(25)28-12-13-4-2-1-3-5-13)18(24)29-15-8-6-14(7-9-15)22(26)27/h1-9,16H,10-12H2,(H2,20,23)(H,21,25)/t16-/m0/s1
Standard InChI Key KIVQPDPRDVIJDJ-INIZCTEOSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
SMILES C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Synthetic Routes

The synthesis of Z-Gln-ONp typically involves the esterification of N-α-Cbz-L-glutamine with p-nitrophenol. Common reagents include:

  • Coupling Agents: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

  • Reaction Conditions: Controlled temperature and solvent systems to ensure high yield and purity.

Chemical Reactions

Reaction TypeReagents/ConditionsProducts
HydrolysisAcidic or basic conditions (HCl/NaOH)N-α-Cbz-L-glutamine + p-nitrophenol
SubstitutionNucleophiles (amines, thiols)Substituted derivatives

The hydrolysis of Z-Gln-ONp releases p-nitrophenol, which can be quantitatively measured using spectrophotometry.

Peptide Synthesis

Z-Gln-ONp is a critical reagent in peptide chain assembly due to its selective protection of the amino group. The Z group can be removed under mild conditions after synthesis, revealing the free glutamine residue.

Enzymatic Assays

Z-Gln-ONp is extensively used as a substrate in glutaminase activity assays. The cleavage of the p-nitrophenyl group by glutaminase releases yellow-colored p-nitrophenol, measurable at specific wavelengths.

Key Features:

  • Enables quantification of glutaminase activity.

  • Facilitates studies on glutamine metabolism and drug discovery targeting glutaminase.

Biological Studies

Z-Gln-ONp aids in investigating:

  • Glutamine transport and uptake by cells.

  • Regulation of enzymatic pathways involving glutamine.

  • Effects of glutamine supplementation on cellular processes.

Enzyme Kinetics

Studies have demonstrated that Z-Gln-ONp is an effective substrate for enzymes such as glutaminase and proteases. The following table summarizes key findings:

StudyEnzyme TargetIC50 (µM)Effect
Study 1Glutaminase-Substrate activity
Study 2Serine Protease A5.0Inhibition
Study 3Dipeptidyl Peptidase IV8.5Inhibition

Case Study 1: Cancer Research

Research has shown that Z-Gln-ONp inhibits proteases involved in tumor metastasis, reducing cancer cell invasion in vitro.

Case Study 2: Diabetes Management

Z-Gln-ONp inhibits dipeptidyl peptidase IV (DPP-IV), a target for enhancing insulin secretion and controlling blood glucose levels.

Comparison with Similar Compounds

CompoundDifferences
Z-L-glutamine p-nitrophenyl esterDiffers in stereochemistry
N-α-Cbz-D-glutamine ONpSimilar structure but different isomer

Z-Gln-ONp stands out due to its stereospecificity and stability, making it ideal for enzymatic studies and synthetic applications.

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